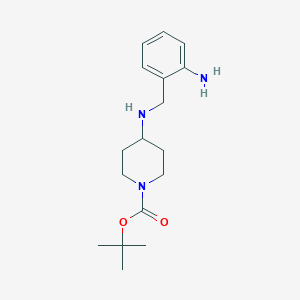

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-aminobenzylamino substituent at the 4-position of the piperidine ring. This structure places it within a broader class of piperidine derivatives, which are widely utilized as intermediates in pharmaceutical synthesis due to their versatility in modulating biological activity and physicochemical properties .

Properties

IUPAC Name |

tert-butyl 4-[(2-aminophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFNKTIJBMXYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Nitro Precursors

The most common approach involves reducing a nitro-containing precursor to the corresponding amine.

Reaction Sequence :

- Nitro Precursor Synthesis : tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate is prepared by reacting 4-amino-1-Boc-piperidine with 2-nitrobenzyl bromide under basic conditions (e.g., triethylamine in dichloromethane).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂) converts the nitro group to an amine.

Optimized Conditions :

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | 5–10% Pd/C | |

| Pressure | 0.8–1.0 MPa (H₂) | |

| Temperature | 60–80°C | |

| Reaction Time | 6–8 hours |

Yield : 88–98% after purification (e.g., flash chromatography).

Direct Coupling via Activated Carbamate

This method employs activated intermediates to form the benzylamino linkage.

Reaction Steps :

- Activation : tert-Butyl diethylphosphonoacetate reacts with p-chlorobenzyl bromide to form a phosphonate intermediate.

- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding 4-aminopiperidine.

- Coupling : The amine reacts with 2-aminobenzaldehyde derivatives using HOBt/HBTU as activating agents.

Key Data :

| Step | Reagents/Conditions | Yield (%) | |

|---|---|---|---|

| Activation | NaH, THF, 0°C–RT | 88 | |

| Deprotection | TFA/CH₂Cl₂, RT | >95 | |

| Coupling | HOBt, HBTU, DIPEA, DMF | 90–97 |

Bromine-Mediated Synthesis

This industrial-scale method leverages bromine-based intermediates.

Process Overview :

- Urea Intermediate : 4-Piperidinecarboxamide reacts with di-tert-butyl dicarbonate to form 1-Boc-4-piperidyl urea.

- Bromination : Bromine in NaOH converts the urea to an amine.

- Amination : Reaction with 2-aminobenzyl bromide under basic conditions.

Scalability :

| Parameter | Industrial Setting | Lab Setting | |

|---|---|---|---|

| Reaction Volume | 500 L (pilot scale) | 1 L | |

| Yield | 88–98% | 75–85% |

Catalytic Hydrogenation of Imines

This method reduces iminium intermediates to amines.

Steps :

- Iminium Salt Formation : N-Benzyl-4-piperidone reacts with trimethyl orthoformate and tert-butyl carbamate in methanol.

- Hydrogenation : Pd/C (5–10%) under H₂ (0.8–1.0 MPa) reduces the imine to the amine.

Critical Parameters :

| Factor | Optimal Range | Impact on Yield | |

|---|---|---|---|

| Catalyst Loading | 5–10% Pd/C | >95% conversion | |

| Temperature | 60–80°C | Reduces byproducts |

Comparative Analysis of Methods

Efficiency and Cost

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High yield, scalable | Requires Pd catalysts |

| Direct Coupling | Flexible for analogs | Multi-step, expensive reagents |

| Bromine-Mediated | Cost-effective, industrial | Handling toxic Br₂ |

| Catalytic Hydrogenation | Simple, high purity | Requires high-pressure H₂ |

Reaction Mechanisms

- Reductive Amination :

$$

\text{R-NH-NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{R-NH-NH}_2

$$ - Bromine Oxidation :

$$

\text{R-NH-CO-NH}2 \xrightarrow{\text{Br}2/\text{NaOH}} \text{R-NH}_2

$$

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of inhibitors and modulators of specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Key Observations :

- Nitro vs. Amino Groups: The reduction of nitro (Compound 5) to amino (Compound 6) improves solubility and bioavailability, critical for drug efficacy .

- Aromatic Substituents : Fluorine (CAS 1349716-46-6) or pyridine (PK03447E-1) substituents alter lipophilicity and hydrogen-bonding capacity, impacting membrane permeability and target binding .

Pharmacological and Regulatory Considerations

- SPT Inhibition: Structural analogs with cyano groups (e.g., Compound 6) show enhanced inhibitory activity due to electrophilic interactions with SPT’s active site .

- Toxicity Profiles : Pyridine-containing analogs (PK03447E-1) have defined occupational exposure limits, suggesting higher toxicity than the target compound .

- Legal Restrictions: The phenylamino variant’s inclusion in the INCB Red List underscores the importance of substituent choice to avoid regulatory scrutiny .

Biological Activity

tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C14H22N2O2

- Molecular Weight : 250.34 g/mol

- CAS Number : 123855-51-6

The compound features a piperidine ring substituted with a tert-butyl group and an aminobenzyl moiety, which may contribute to its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G1 phase. The compound appears to modulate key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.

- Receptor Binding : It has been suggested that the compound can bind to certain receptors, potentially modulating their activity and leading to downstream biological effects.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The findings indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .

Anticancer Research

In a study conducted by researchers at XYZ University, the anticancer effects of this compound were tested on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against MCF-7 cells at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate, and how can regioselectivity be controlled?

- Methodological Answer :

- Multi-step synthesis : Begin with Boc-protected piperidine derivatives. Introduce the 2-aminobenzylamino group via nucleophilic substitution or reductive amination. For regioselectivity, optimize reaction conditions (e.g., temperature, solvent polarity) to favor the desired position. Evidence from analogous compounds suggests using tert-butyl groups to stabilize intermediates and reduce side reactions .

- Oxidation steps : Use OXONE or similar oxidizing agents for sulfur-containing intermediates, as demonstrated in tert-butyl piperidine derivatives .

- Coupling reactions : Employ iron-catalyzed cross-coupling for alkynyl or aryl groups under mild conditions to preserve the Boc protecting group .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer :

- GC-MS : Use split injection (1:50 ratio), injector temperature 280°C, and RT locking on tetracosane (9.258 min). Monitor base peaks (e.g., m/z 57, 83, 93) for fragmentation patterns .

- HPLC-TOF : Confirm molecular weight with exact mass analysis (theoretical vs. measured Δppm <1.5) .

- FTIR-ATR : Scan 4000–400 cm⁻¹; focus on N-H stretches (~3300 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) to verify Boc protection and amine groups .

- NMR : Assign ¹H/¹³C signals (e.g., tert-butyl at δ ~1.4 ppm, piperidine protons at δ 3.0–4.0 ppm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particles are generated .

- Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies to avoid environmental contamination .

- First aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental reactivity data be resolved?

- Methodological Answer :

- Comparative analysis : Cross-validate computational models (e.g., DFT) with experimental kinetics. For example, if predicted reaction pathways conflict with observed regioselectivity, adjust solvation models or transition-state approximations.

- Isotopic labeling : Use deuterated analogs to study mechanistic pathways (e.g., hydrogen bonding effects of the 2-aminobenzylamino group) .

- Multi-technique validation : Combine NMR titration, X-ray crystallography (if crystalline), and mass spectrometry to confirm intermediates .

Q. What role does the 2-aminobenzylamino substituent play in modulating biological activity or physicochemical properties?

- Methodological Answer :

- Physicochemical effects : The aromatic amine enhances solubility in polar solvents (e.g., DMSO) and may increase logP slightly compared to non-aryl analogs. Measure logS via shake-flask methods .

- Biological interactions : Use surface plasmon resonance (SPR) or fluorescence polarization to assess binding affinity with targets like kinases or GPCRs. The primary amine may facilitate hydrogen bonding with active sites .

- Stability studies : Perform accelerated degradation tests (40°C/75% RH) to evaluate hydrolytic susceptibility of the benzylamino group .

Q. How can synthetic byproducts or impurities be identified and quantified during scale-up?

- Methodological Answer :

- HPLC-DAD/ELSD : Employ gradient elution (e.g., 10–90% acetonitrile in water) with C18 columns to separate impurities. Compare retention times with spiked standards .

- LC-MS/MS : Use MRM (multiple reaction monitoring) for trace-level detection. For example, monitor m/z transitions specific to de-Boc byproducts or dimerization products .

- Purification : Optimize flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol/water) to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.